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H-Gly-tyr-oet hcl

Cat. No.: B1507009
M. Wt: 302.75 g/mol
InChI Key: CWTAKWLPWMVYLE-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Dipeptide Esters in Biochemical Investigations

Dipeptide esters are versatile molecules that serve multiple roles in biochemical and biomedical research. Their fundamental structure, consisting of two amino acids linked by a peptide bond with a protected carboxylic acid terminus (as an ester), makes them ideal intermediates in chemical synthesis and valuable probes for enzymatic processes.

One of the primary uses of dipeptide esters is in peptide synthesis. The ester group serves as a protecting group for the C-terminus, preventing it from reacting while the N-terminus of the dipeptide is coupled with another amino acid or peptide chain. This strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis, allowing for the controlled, stepwise construction of complex polypeptides, including therapeutic peptides and enzyme inhibitors. orgsyn.org

Furthermore, dipeptide esters are frequently employed as substrates to study the kinetics and specificity of proteases, enzymes that cleave peptide bonds. For instance, theoretical studies on dipeptide esters have helped elucidate the specific conformations that substrates adopt when recognized and cleaved by enzymes like dipeptidyl-peptidase IV. This knowledge is crucial for designing enzyme inhibitors, which are a major class of therapeutic drugs.

The modification of amino acids into dipeptide esters can also dramatically alter their physicochemical properties, such as solubility and stability. This is particularly important for amino acids like tyrosine, which has low water solubility. sci-hub.sechemicalbook.com Converting it into a dipeptide ester, such as H-Gly-Tyr-OEt HCl, can enhance its solubility, making it more suitable for use in aqueous solutions for various assays or as a precursor in syntheses. sci-hub.sechemicalbook.com This improved solubility and stability also makes dipeptide esters useful as components in parenteral nutrition solutions. chemicalbook.com

Overview of this compound as a Representative Model Compound

This compound is the hydrochloride salt of the ethyl ester of the dipeptide Glycyl-L-tyrosine. It consists of the two amino acids glycine (B1666218) and L-tyrosine. The C-terminal carboxyl group of tyrosine is protected as an ethyl ester, and the N-terminal amino group of glycine is free, allowing it to react with other molecules. The hydrochloride salt form generally enhances the stability and crystallinity of the compound.

This specific dipeptide ester serves as a key intermediate in the synthesis of larger peptides containing the Gly-Tyr sequence. For example, it is a precursor in the synthesis of Glycyl-L-tyrosine. chemicalbook.com One documented method for its preparation involves the hydrogenolysis of a protected precursor dipeptide in an ethanol (B145695) solution containing hydrochloric acid. Another approach is the condensation of a protected glycine with L-tyrosine ethyl ester. chemicalbook.com

As a model compound, this compound is valuable for investigating the chemical and enzymatic cleavage of peptide bonds. Its well-defined structure allows researchers to study the activity of various peptidases and to screen for potential inhibitors. The presence of the tyrosine residue with its phenolic side chain and the glycine residue provides distinct sites for potential interactions within an enzyme's active site.

Chemical and Physical Properties of this compound

Property Value
Full Name Glycyl-L-tyrosine ethyl ester hydrochloride
CAS Number 2087-45-8 103.213.246
Molecular Formula C₁₃H₁₉ClN₂O₄
Molecular Weight 302.75 g/mol
Appearance White to off-white powder

| Melting Point | 245 °C |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O4 B1507009 H-Gly-tyr-oet hcl

Properties

Molecular Formula

C13H19ClN2O4

Molecular Weight

302.75 g/mol

IUPAC Name

ethyl (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H18N2O4.ClH/c1-2-19-13(18)11(15-12(17)8-14)7-9-3-5-10(16)6-4-9;/h3-6,11,16H,2,7-8,14H2,1H3,(H,15,17);1H/t11-;/m0./s1

InChI Key

CWTAKWLPWMVYLE-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl

sequence

GY

Origin of Product

United States

Synthetic Methodologies for H Gly Tyr Oet Hcl and Analogous Glycine Tyrosine Dipeptide Esters

Chemical Synthesis Approaches

Chemical synthesis remains the most prevalent method for producing dipeptide esters, offering versatility through both solution-phase and solid-phase techniques. These approaches rely on the strategic use of protecting groups and activating reagents to control the formation of the desired bonds and prevent unwanted side reactions.

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis is a classical and highly adaptable method for creating dipeptides like H-Gly-Tyr-OEt HCl. The general strategy involves two principal steps: the formation of the C-terminal ester and the subsequent creation of the amide (peptide) bond.

The synthesis typically commences with the esterification of the C-terminal amino acid, in this case, Tyrosine. This reaction converts the carboxylic acid group of Tyrosine into an ethyl ester, which serves to protect the C-terminus during the subsequent peptide coupling step. masterorganicchemistry.com

Esterification of tyrosine can be challenging due to steric effects from its aromatic side chain. mdpi.com Various methods have been developed to achieve this transformation effectively. One common laboratory method involves reacting the amino acid with an alcohol (ethanol for the ethyl ester) in the presence of an acid catalyst. For instance, a process for the esterification of amino acids and peptides, including tyrosine, utilizes chlorosulphonic acid and an alcohol to form the corresponding ester. google.com Another approach employs a solid superacid catalyst, which has been shown to achieve a high yield (92.1%) for methyl tyrosine synthesis under optimized conditions, a process analogous to ethyl ester formation. mdpi.com

Once the C-terminal amino acid ester (H-Tyr-OEt) is prepared, the subsequent step is the formation of the peptide bond with the N-terminal amino acid (Glycine). To ensure a specific and efficient reaction, the amino group of Glycine (B1666218) is temporarily protected with a group such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com

The core of this step is the activation of the carboxylic acid group of the N-protected Glycine, which facilitates its reaction with the amino group of H-Tyr-OEt. luxembourg-bio.com This activation is achieved using a variety of "coupling reagents." luxembourg-bio.com The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a good leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amine. luxembourg-bio.comresearchgate.net

Carbodiimides are among the earliest and most widely used classes of coupling reagents. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common examples. researchgate.netbachem.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. luxembourg-bio.com To enhance yields and minimize side reactions like racemization, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com A specific synthesis of a protected dipeptide ester, Z-Tyr(But)-Gly-OEt, utilizes DCC in the presence of N-ethylmorpholine. prepchem.com

More recent developments have led to the creation of onium salt-based reagents (aminium/uronium and phosphonium (B103445) salts), which have proven to be highly effective. luxembourg-bio.com Reagents like HBTU, HATU, and PyBOP react with the carboxylic acid to form active esters in situ, which then readily react with the amine component. luxembourg-bio.com

Following the successful coupling to form the protected dipeptide (e.g., Boc-Gly-Tyr-OEt), the N-terminal protecting group is removed. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com The final product is then isolated as the hydrochloride salt.

Table 1: Common Coupling Reagents in Peptide Synthesis
Reagent ClassAbbreviationFull NamePrimary Byproduct
CarbodiimideDCCDicyclohexylcarbodiimideDicyclohexylurea (DCU)
CarbodiimideDICDiisopropylcarbodiimideDiisopropylurea (DIU)
CarbodiimideEDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble urea
Onium Salt (Aminium/Uronium)HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateTetramethylurea
Onium Salt (Aminium/Uronium)HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea
Onium Salt (Phosphonium)PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Hexamethylphosphoramide (HMPA)

Solid-Phase Peptide Synthesis Adaptations for Dipeptide Ester Generation

Solid-Phase Peptide Synthesis (SPPS), developed by R.B. Merrifield, revolutionized the synthesis of longer peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.comluxembourg-bio.com While SPPS is optimized for producing peptides with a C-terminal carboxylic acid, it can be adapted for the generation of dipeptide esters.

In a typical SPPS cycle, the N-protected C-terminal amino acid is first attached to the resin. wikipedia.org The N-protecting group (commonly Fmoc) is then removed, and the next N-protected amino acid is coupled using an excess of the activated amino acid and a coupling reagent. luxembourg-bio.comwikipedia.org Excess reagents and byproducts are simply washed away, which is a major advantage of the method. luxembourg-bio.com

To generate a dipeptide ester like H-Gly-Tyr-OEt, a specialized approach is required. One strategy involves performing the synthesis of the protected dipeptide on the resin and then cleaving it in the presence of an alcohol (ethanol). This process, known as transesterification, requires a linker that is susceptible to cleavage by alcoholysis. Alternatively, the fully protected peptide can be cleaved from the resin to yield a protected peptide acid, which is then esterified in solution using the methods described previously.

A more direct, though less common, approach for simple dipeptides involves synthesizing the dipeptide in solution and then using the solid phase for purification, a method known as solid-phase extraction. Undesired side reactions involving the tyrosine side chain, such as esterification of its phenolic group, can occur during SPPS but are generally minimized with appropriate protecting groups. researchgate.net

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis. Enzymes can form peptide bonds under mild conditions, often with high stereoselectivity, avoiding the need for harsh reagents and extensive protecting group strategies. unipd.it

Enzyme-Catalyzed Peptide Bond Formation in this compound Production

The formation of the peptide bond between Glycine and Tyrosine ethyl ester can be catalyzed by certain enzymes, particularly proteases operating in reverse. unipd.it In an aqueous environment, proteases hydrolyze peptide bonds. However, by manipulating reaction conditions, such as using organic solvents or a high concentration of substrates, the equilibrium can be shifted towards synthesis. unipd.it

The general mechanism involves a nucleophilic group in the enzyme's active site (e.g., serine, cysteine) attacking the carbonyl group of the acyl donor. unipd.it This forms a covalent acyl-enzyme intermediate, which is then attacked by the nucleophile (the amino group of the amino acid ester), leading to the formation of the new peptide bond. unipd.it

Studies have shown that enzymes like papain can polymerize di- and tri-peptide ethyl esters, demonstrating their ability to form peptide bonds using amino acid esters as substrates. researchgate.net Another example is the use of α-chymotrypsin to catalyze the reaction between Z-L-Tyr-OMe and H-Gly-Gly-OMe, forming a new peptide bond. prepchem.com A novel strategy known as solid-phase enzymatic peptide synthesis (SPEPS) has been developed to produce a Tyr-Ala dipeptide using carboxypeptidase Y as the catalyst, showcasing a high-yield, high-purity enzymatic approach. This method involves attaching an N-protected acyl donor to a solid resin, followed by enzyme-catalyzed condensation with the nucleophile.

Table 2: Enzymes in Chemoenzymatic Peptide Synthesis
EnzymeEnzyme ClassTypical Acyl DonorTypical NucleophileReference
α-ChymotrypsinSerine ProteaseN-Protected Amino Acid EsterAmino Acid Amide/Ester mdpi.comprepchem.com
PapainCysteine ProteaseN-Protected Amino AcidAmino Acid Ester unipd.itresearchgate.net
Carboxypeptidase Y (CPY)Serine CarboxypeptidaseN-Protected Amino AcidAmino Acid
TyrosinaseOxidoreductaseN/A (Modifies Tyr side chain)Aldehydes, Cysteine nih.gov

Investigations into Enantiospecificity and Regioselectivity in Enzymatic Synthesis of Dipeptide Esters

The enzymatic synthesis of dipeptide esters like this compound predominantly utilizes proteases, such as α-chymotrypsin and thermolysin, operating in a kinetically controlled regime. In this approach, an N-protected amino acid ester (the acyl donor) reacts with an amino acid or its ester (the nucleophile) to form a new peptide bond. The success of this method hinges on the enzyme's inherent ability to discriminate between stereoisomers and to catalyze bond formation at specific sites.

Enantiospecificity:

Serine proteases, a class of enzymes that includes α-chymotrypsin, are well-regarded for their stringent stereospecificity. nih.gov These enzymes possess a chiral active site that preferentially binds and orients L-amino acids for catalysis, largely excluding their D-enantiomers. This inherent characteristic is fundamental to producing enantiomerically pure dipeptides.

Research in the field has consistently demonstrated the high enantiospecificity of enzymes like α-chymotrypsin in peptide synthesis. nih.gov For instance, in the synthesis of dipeptides, if a racemic mixture of an amino acid derivative is used as a substrate, the enzyme will selectively react with the L-isomer, leaving the D-isomer unreacted. This process, known as kinetic resolution, can yield dipeptides with very high enantiomeric excess (e.e.). Studies on multi-enzyme cascades for the production of amino acid derivatives from L-tyrosine have reported achieving enantiomeric excesses of over 99%. nih.gov

The degree of enantiospecificity can be influenced by several factors, including the choice of enzyme, the nature of the substrates (both the acyl donor and the nucleophile), and the reaction conditions such as the solvent system. The use of organic solvents with low water content, for example, has been shown to improve the coupling efficiency in α-chymotrypsin-catalyzed peptide synthesis. rsc.org

Regioselectivity:

Regioselectivity in the context of dipeptide synthesis refers to the enzyme's ability to catalyze the formation of the peptide bond between the correct functional groups—specifically, the α-carboxyl group of the acyl donor and the α-amino group of the nucleophile—without promoting undesirable side reactions. For a dipeptide like this compound, this means forming the amide bond between the carboxyl group of glycine and the amino group of tyrosine ethyl ester.

Proteases exhibit remarkable regioselectivity, a trait derived from the specific architecture of their active sites which positions the substrates in a precise orientation for catalysis. This ensures that peptide bond formation occurs exclusively at the intended positions, even in the presence of other reactive functional groups, such as the hydroxyl group on the tyrosine side chain. This high degree of regioselectivity obviates the need for extensive use of protecting groups for the side chains of amino acids, a common requirement in conventional chemical peptide synthesis.

Investigations into the synthesis of Gly-Tyr derivatives have highlighted the efficiency of enzymatic methods. For example, the synthesis of a precursor, carbobenzoxy-glycyl-L-tyrosine amide, using a protease from Pseudomonas aeruginosa in the presence of 60% (v/v) dimethylsulfoxide achieved a maximum equilibrium yield of 81.9%. researchgate.net Such high yields are indicative of the enzyme's precise control over the reaction, minimizing by-product formation.

The table below summarizes the key aspects of selectivity in the enzymatic synthesis of glycine-tyrosine dipeptide esters based on available research findings.

Selectivity TypeEnzyme ClassKey FindingsImpact on Synthesis
Enantiospecificity Serine Proteases (e.g., α-Chymotrypsin)Highly specific for L-amino acids. Can achieve >99% e.e. through kinetic resolution. nih.govnih.govProduction of enantiomerically pure dipeptides without racemization.
Regioselectivity Proteases (general)Catalyzes peptide bond formation specifically between the α-carboxyl and α-amino groups. Avoids side-chain reactions.Simplifies the synthetic process by reducing the need for side-chain protecting groups.

Biochemical Interactions and Reactivity Profiles of H Gly Tyr Oet Hcl

Enzymatic Hydrolysis and Degradation Mechanisms

The dipeptide ester H-Gly-Tyr-OEt HCl, formally known as Glycyl-L-tyrosine ethyl ester hydrochloride, is susceptible to enzymatic degradation through the hydrolysis of its two key linkages: the C-terminal ethyl ester bond and the internal peptide bond. The susceptibility to enzymatic cleavage is a critical factor in its biochemical profile, dictating its stability and metabolic fate in biological systems.

The ethyl ester moiety at the C-terminus of this compound is a substrate for various esterases. These enzymes catalyze the hydrolysis of the ester bond, yielding Glycyl-L-tyrosine and ethanol (B145695). This reaction is a critical first step in the metabolic breakdown of the compound. The presence of the ester group can influence the compound's physicochemical properties, such as increasing its lipophilicity, which may affect its transport and interaction with enzymes. researchgate.net

The general mechanism for esterase-catalyzed hydrolysis involves the activation of a water molecule to act as a nucleophile, which then attacks the carbonyl carbon of the ester. This process is often facilitated by a catalytic triad (B1167595) of amino acid residues within the enzyme's active site. While specific kinetic data for this compound with particular esterases are highly dependent on the enzyme source and reaction conditions, the activity can be generally characterized by Michaelis-Menten kinetics, as shown in the table below.

Table 1: General Parameters for Esterase Activity on Dipeptide Esters
ParameterDescriptionTypical Implication for this compound
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate.A low Km value would suggest a high affinity of an esterase for the dipeptide ester, leading to efficient hydrolysis even at low concentrations.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time.A high kcat value indicates rapid catalytic conversion of the ethyl ester to its corresponding carboxylic acid.
kcat/Km (Catalytic Efficiency) Represents the overall efficiency of the enzyme in catalyzing the reaction with a specific substrate.Provides a measure of how efficiently an esterase can hydrolyze the ethyl ester moiety upon encountering the molecule.

The internal amide bond linking the glycine (B1666218) and tyrosine residues is a target for various peptidases, particularly carboxypeptidases and some endopeptidases. Carboxypeptidase A (CPA), a zinc-containing metalloprotease, is a well-studied example of an enzyme capable of hydrolyzing the C-terminal peptide bond of substrates like Glycyl-L-tyrosine (the product of ester hydrolysis).

Research on the interaction between CPA and Glycyl-L-tyrosine reveals a pH-dependent reactivity profile. nih.gov At higher pH, the dipeptide acts as an inhibitor by chelating the active-site zinc ion. nih.gov However, at lower pH, the di-ionic form of the dipeptide can be hydrolyzed. nih.gov The catalytic mechanism for the hydrolysis of the peptide bond by CPA is proposed to follow a "promoted water" pathway, where a zinc-bound water molecule, activated by the glutamate (B1630785) residue Glu270, acts as a nucleophile to attack the carbonyl carbon of the peptide bond. nih.gov The calculated free energy barrier for this reaction is in excellent agreement with experimental values, supporting its viability. nih.gov

The stability of the acyl-enzyme intermediate formed during this process has been confirmed by low-temperature solid-state NMR results, providing further insight into the reaction mechanism. nih.gov

Enzymes are chiral molecules that fold into specific three-dimensional structures, creating highly selective active sites. libretexts.org This chirality dictates a high degree of stereospecificity towards their substrates. libretexts.org this compound contains a chiral center at the alpha-carbon of the L-tyrosine residue. The "L-" configuration is the naturally occurring stereoisomer for proteinogenic amino acids. masterorganicchemistry.com

Enzymatic systems, such as peptidases and esterases, have evolved to specifically recognize and process L-amino acids. libretexts.orgmasterorganicchemistry.com Consequently, an enzyme's active site is shaped to bind the L-tyrosine portion of the molecule in a precise orientation that facilitates catalysis. The corresponding D-enantiomer (containing D-tyrosine) would not fit correctly into the active site, preventing effective binding and subsequent enzymatic reaction. libretexts.org This principle is fundamental to biochemistry, as illustrated by the differential activity of drug enantiomers, where often only one stereoisomer is biologically active. libretexts.org Therefore, the L-stereochemistry of the tyrosine residue in this compound is crucial for its recognition and processing by metabolic enzymes.

This compound as a Substrate in Further Peptide Elongation Reactions

In the context of synthetic chemistry, this compound is a valuable building block for the construction of larger peptides. Its structure incorporates a reactive N-terminal amine and a protected C-terminal carboxyl group, allowing for controlled, stepwise peptide elongation.

The N-terminus of this compound features a primary amine group on the glycine residue. This α-amine is a potent nucleophile, capable of attacking an electrophilic carbonyl carbon of an activated amino acid. nih.gov In peptide synthesis, this reaction forms a new peptide bond, extending the peptide chain. The glycine residue's N-terminal α-amine is particularly effective due to its lack of steric hindrance, which allows for high conversion rates during coupling reactions. nih.gov

The general process involves the activation of the carboxylic acid of a second, N-protected amino acid. The nucleophilic amine of this compound then attacks the activated carboxyl group, leading to the formation of a tripeptide. This strategy of using a component with a free amine and another with a protected amine and activated carboxyl group is fundamental to controlling the sequence of the resulting peptide. masterorganicchemistry.comucalgary.ca

To achieve controlled peptide synthesis, it is essential to prevent unwanted side reactions. biosynth.com The C-terminal carboxylic acid of the tyrosine residue in this compound is chemically masked as an ethyl ester. This "protecting group" strategy is crucial for several reasons. masterorganicchemistry.comucalgary.ca

First, the ester prevents the carboxyl group from reacting with the activated N-protected amino acid being added, ensuring that the new peptide bond forms exclusively at the N-terminal amine. ucalgary.ca Second, it prevents the carboxyl group from self-reacting or polymerizing. biosynth.com Simple alkyl esters, such as methyl and ethyl esters, are commonly used for this purpose. ucalgary.ca They are stable under the conditions required for peptide coupling and for the deprotection of many N-terminal protecting groups. biosynth.com After the desired peptide chain has been assembled, the ethyl ester can be removed through saponification (hydrolysis under basic conditions) to yield the free carboxylic acid at the C-terminus. ucalgary.ca

Table 2: Functional Groups of this compound and Their Roles in Peptide Synthesis
Functional GroupLocationRole in Peptide ElongationStatus During Coupling
α-Amine (-NH2) N-Terminus (Glycine)Acts as the nucleophile to form the new peptide bond.Free and reactive.
Ethyl Ester (-COOEt) C-Terminus (Tyrosine)Acts as a protecting group for the carboxylic acid.Protected and unreactive.
Hydroxyl (-OH) Tyrosine side chainMay require protection in some synthetic strategies to prevent side reactions.Typically protected.

Non-Enzymatic Reactivity in Diverse Chemical Environments

The non-enzymatic reactivity of this compound (Glycyl-L-tyrosine ethyl ester hydrochloride) is primarily governed by the functional groups present in its structure: a terminal primary amine, a phenolic hydroxyl group, a secondary amide (peptide bond), and a C-terminal ethyl ester. The reactivity of these groups, particularly the ester and the terminal amine, dictates the stability and degradation pathways of the molecule in various chemical environments.

Hydrolytic Stability Profiles in Varied pH Conditions

The hydrolytic stability of the ethyl ester bond in this compound is highly dependent on the pH of the aqueous environment. Ester hydrolysis is a common degradation pathway for peptide esters and can be catalyzed by both acid and base. researchgate.net

Under acidic conditions (low pH), the reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of the free carboxylic acid, Glycyl-L-tyrosine. Generally, the rate of acid-catalyzed hydrolysis increases as the pH decreases. usda.gov

Conversely, under basic or alkaline conditions (high pH), the ester undergoes base-catalyzed hydrolysis, also known as saponification. This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide (CH₃CH₂O⁻) leaving group, yielding the carboxylate form of the dipeptide. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis because the final carboxylate product is deprotonated and thus resistant to nucleophilic attack. The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration, increasing significantly at higher pH values. researchgate.net

At or near neutral pH, the rate of hydrolysis is generally at its minimum. However, a significant degradation pathway at neutral to slightly alkaline pH is the intramolecular aminolysis, leading to the formation of a diketopiperazine, which is discussed in the following section. The stability of peptide esters can be influenced by adjacent charges in the peptide sequence. nih.gov

The table below provides a representative profile of the hydrolytic stability of a dipeptide ethyl ester like this compound across a range of pH values, based on established principles of ester hydrolysis.

Table 1: pH-Dependent Hydrolytic Degradation of this compound at 37°C
pH ValueConditionPrimary Hydrolytic MechanismRelative Rate of Ester CleavageEstimated Half-Life (t½)
2.0Strongly AcidicSpecific Acid CatalysisModerate to HighDays
4.5Weakly AcidicMinimal Acid CatalysisLowWeeks to Months
7.4PhysiologicalUncatalyzed / Intramolecular AminolysisVery Low (for direct hydrolysis)Months to Years
9.0Weakly BasicSpecific Base CatalysisModerateDays to Weeks
12.0Strongly BasicSpecific Base CatalysisVery HighMinutes to Hours

Note: The data presented are illustrative and based on general chemical principles of ester hydrolysis. Actual rates for this compound may vary based on specific conditions such as temperature, buffer composition, and ionic strength.

Transamidation and Transesterification Reaction Pathways

Beyond direct hydrolysis, this compound can undergo other non-enzymatic transformations, including transesterification and a specific form of intramolecular transamidation (aminolysis).

Transesterification is a process where the ethyl group of the ester is exchanged with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, if this compound is dissolved in methanol (B129727) under acidic conditions (e.g., with HCl), it can undergo transesterification to form the corresponding methyl ester, H-Gly-Tyr-OMe HCl, and ethanol. ysu.am

Acid-Catalyzed Mechanism : The carbonyl oxygen is protonated, increasing its electrophilicity. A molecule of the new alcohol (e.g., methanol) acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, the original alcohol (ethanol) is eliminated. wikipedia.org

Base-Catalyzed Mechanism : An alkoxide ion (e.g., methoxide) from the new alcohol acts as a potent nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then expels the original ethoxide group to form the new ester. masterorganicchemistry.com

Transamidation reactions, or the exchange of an amine at an amide bond, are generally less favorable under non-enzymatic conditions compared to ester hydrolysis. However, a highly relevant and often rapid degradation pathway for dipeptide esters like this compound is an intramolecular transamidation , more accurately described as intramolecular aminolysis.

This reaction involves the nucleophilic attack of the N-terminal primary amino group on the C-terminal ester carbonyl carbon. This process is most favorable at neutral to slightly basic pH, where a significant population of the N-terminal amine is in its unprotonated, nucleophilic form. The attack forms a six-membered ring intermediate, which subsequently eliminates ethanol to yield a stable cyclic dipeptide known as a 2,5-diketopiperazine (DKP), specifically cyclo(Gly-Tyr). This cyclization reaction is often a primary pathway for the degradation of dipeptide esters in solution and can be significantly faster than intermolecular hydrolysis, especially in the pH range of 7 to 9.

The table below summarizes these key non-enzymatic reaction pathways.

Table 2: Summary of Non-Enzymatic Reaction Pathways for this compound
Reaction PathwayReactant(s)Typical ConditionsPrimary Product(s)
TransesterificationAn alcohol (e.g., Methanol)Acidic (e.g., HCl) or Basic (e.g., NaOCH₃)Glycyl-L-tyrosine methyl ester, Ethanol
Intramolecular Aminolysis (DKP Formation)None (Intramolecular)Neutral to Basic pH (pH 7-9)cyclo(Gly-Tyr) (a diketopiperazine), Ethanol

Structural and Conformational Analysis of Glycine Tyrosine Dipeptide Esters

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of peptides, providing detailed information from the atomic to the molecular level. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the constitution, connectivity, and conformational landscape of H-Gly-Tyr-OEt HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the primary structure (atom-to-atom connectivity) and probing the solution-state conformation of peptides. For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of the molecule's constitution.

In ¹H NMR, the chemical shifts of protons are highly sensitive to their local electronic environment. The spectrum of this compound is expected to show distinct signals for each constituent part of the molecule. The ethyl ester group gives rise to a characteristic quartet and triplet. The glycine (B1666218) α-protons typically appear as a singlet in the free amino acid but are split into a doublet in the dipeptide due to coupling with the adjacent amide proton. The tyrosine residue presents a more complex pattern, with an α-proton, diastereotopic β-protons, and aromatic protons on the phenolic ring. The presence of the hydrochloride salt ensures the N-terminal amine is protonated (-NH₃⁺), and its signals, along with the amide (-NH-) and phenolic (-OH) protons, are typically broad and may exchange with deuterated solvents. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to establish through-bond correlations and confirm the spin systems of the individual amino acid residues. uzh.ch

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable solvent (e.g., DMSO-d₆) This table is a predictive representation based on data from analogous compounds and known chemical shift ranges.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Ethyl CH₃~1.2Triplet (t)Coupled to the ethyl CH₂ group.
Tyrosine β-CH₂~2.9 - 3.1Doublet of doublets (dd)Diastereotopic protons coupled to each other and the α-CH.
Glycine α-CH₂~3.8 - 4.0Doublet (d)Coupled to the amide proton.
Ethyl CH₂~4.1Quartet (q)Coupled to the ethyl CH₃ group.
Tyrosine α-CH~4.5Multiplet (m)Coupled to β-protons and the amide proton.
Tyrosine Aromatic (ortho to CH₂)~6.7Doublet (d)Part of an AA'BB' system.
Tyrosine Aromatic (ortho to OH)~7.1Doublet (d)Part of an AA'BB' system.
Glycine Amide NH~8.2Triplet (t)Coupled to the Glycine α-CH₂.
N-terminal NH₃⁺~8.4Broad singlet (br s)Exchangeable proton.
Tyrosine Phenolic OH~9.5Singlet (s)Exchangeable proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of peptides. For this compound (Molecular Formula: C₁₃H₁₉ClN₂O₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecular ion ([M+H]⁺). The theoretical monoisotopic mass of the free base (C₁₃H₁₈N₂O₄) is 266.1267 Da, and the protonated ion would be observed at m/z 267.1345.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing sequence-specific information. The most common fragmentation occurs at the peptide amide bond, leading to the formation of b- and y-ions. broadinstitute.orgplos.org For H-Gly-Tyr-OEt, cleavage of the Gly-Tyr amide bond would be the primary fragmentation pathway.

y₁-ion: This fragment corresponds to the C-terminal residue, H-Tyr-OEt⁺. Its formation involves the retention of the charge on the C-terminal fragment.

b₁-ion: This fragment corresponds to the N-terminal residue, H-Gly⁺, which would be observed as an immonium ion or related species.

Other significant fragmentation patterns include the neutral loss of ethanol (B145695) (C₂H₅OH) from the parent ion, followed by the loss of carbon monoxide (CO). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for H-Gly-Tyr-OEt Calculated for the protonated free base [C₁₃H₁₈N₂O₄+H]⁺

Ion TypeFragment StructurePredicted m/z (Monoisotopic)
[M+H]⁺[H-Gly-Tyr-OEt+H]⁺267.13
y₁[H-Tyr-OEt+H]⁺210.11
b₁[H-Gly-CO]⁺58.03
Immonium (Tyr)Immonium ion of Tyrosine136.08
[M+H - C₂H₅OH]⁺Loss of ethanol221.08

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule and is sensitive to its conformational state, particularly through hydrogen bonding. researchgate.netresearchgate.net

The FTIR and Raman spectra of this compound are dominated by characteristic peptide backbone vibrations:

Amide I: Occurring around 1650-1680 cm⁻¹, this band is primarily due to the C=O stretching of the amide bond. Its precise frequency is a sensitive indicator of secondary structure and hydrogen bonding.

Amide II: Found between 1510-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching.

In addition to the amide bands, other key vibrations confirm the structure:

Ester C=O Stretch: A strong band is expected at a higher frequency than the Amide I, typically around 1730-1750 cm⁻¹, corresponding to the carbonyl of the ethyl ester.

N-H Stretch: The protonated amine (NH₃⁺) and amide (N-H) groups exhibit broad stretching vibrations in the 3000-3400 cm⁻¹ region.

O-H Stretch: The phenolic hydroxyl group of tyrosine gives rise to a stretching band, also in the 3200-3600 cm⁻¹ range, which can be distinguished by its sensitivity to environmental changes.

Aromatic C=C Stretch: The tyrosine side chain produces characteristic bands in the 1500-1615 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar aromatic side chain and the peptide backbone with less interference from water, if measured in solution. researchgate.net

Table 3: Key Vibrational Frequencies for this compound Frequency ranges are approximate and based on data for related peptides. researchgate.netnih.gov

Vibrational ModeApproximate Frequency (cm⁻¹)RegionNotes
N-H / O-H / NH₃⁺ Stretch3000 - 3400High FrequencyBroad bands due to hydrogen bonding.
C-H Stretch (Aromatic/Aliphatic)2850 - 3100High FrequencySharp to medium intensity peaks.
Ester C=O Stretch~1740FingerprintStrong, sharp band, distinct from amide C=O.
Amide I (C=O Stretch)~1660FingerprintVery strong in IR, sensitive to conformation.
Aromatic C=C Stretch~1615, ~1515FingerprintCharacteristic of the tyrosine ring.
Amide II (N-H Bend, C-N Stretch)~1540FingerprintStrong band, confirms peptide linkage.

Computational Chemistry and Molecular Modeling Investigations

Computational methods complement experimental techniques by providing a detailed, atomistic view of molecular geometry, stability, and dynamics that can be difficult to access experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the most stable (ground state) three-dimensional structures of a molecule. researchgate.net For dipeptides like Gly-Tyr, DFT calculations, often using the B3LYP functional, have been employed to explore the potential energy surface and identify low-energy conformers. researchgate.netacs.org

Studies on the core Gly-Tyr structure reveal that its conformation is primarily governed by a delicate balance of forces:

Intramolecular Hydrogen Bonding: A key stabilizing factor is the formation of hydrogen bonds. These can occur between the N-terminal amine and the C-terminal carbonyl, or involve the tyrosine hydroxyl group and the peptide backbone, leading to folded or compact structures.

Dispersive Interactions: The aromatic side chain of tyrosine can engage in stabilizing interactions with other parts of the peptide backbone.

For this compound, calculations would be performed on a structure with a permanently protonated N-terminus and an ethyl ester group at the C-terminus. The esterification prevents the formation of the C-terminal carboxylate, thus eliminating the possibility of zwitterionic hydrogen bonding patterns typically seen in studies of the free dipeptide. The lowest energy geometries would likely feature folded structures stabilized by hydrogen bonds between the terminal NH₃⁺ group, the amide carbonyl, and the tyrosine side chain.

Molecular Dynamics Simulations for Conformational Ensemble and Flexibility Analysis

While DFT provides static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a peptide's behavior in a realistic environment, such as in a solvent like water. acs.org MD simulations solve Newton's equations of motion for the atoms in the system over time, revealing the accessible conformations and the flexibility of the molecule.

For this compound, an MD simulation would reveal:

Conformational Ensemble: Instead of a single structure, the peptide exists as an ensemble of rapidly interconverting conformations. MD simulations can map this landscape, showing the most populated conformational families (e.g., extended, folded, turn-like).

Flexibility: The glycine residue, lacking a side chain, imparts significant flexibility to the peptide backbone. MD simulations can quantify this by tracking the fluctuations of backbone dihedral angles over time.

Side Chain Dynamics: The orientation of the large tyrosine side chain is not static. Simulations show it rotating and interacting with both the solvent and other parts of the peptide.

Solvent Interactions: By explicitly including water molecules, MD simulations can detail the dynamic hydrogen-bonding network between the peptide's polar groups (NH₃⁺, OH, C=O) and the surrounding solvent, which is crucial for stabilizing different conformations. acs.org

These simulations provide a powerful link between the static structures predicted by DFT and the averaged properties observed in spectroscopic experiments.

Detailed Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The three-dimensional structure and conformational flexibility of dipeptides like this compound (glycyl-L-tyrosine ethyl ester hydrochloride) are significantly governed by a complex network of intramolecular non-covalent interactions. These interactions, though weaker than covalent bonds, dictate the preferred spatial arrangement of the molecule, influencing its chemical and biological properties. The primary forces at play include hydrogen bonds, and to a lesser extent, dispersion forces.

One of the most significant findings in the conformational analysis of Tyr-Gly is the prevalence of a folded, "book-like" arrangement of the peptide backbone. researchgate.net This folded structure is stabilized by an intramolecular hydrogen bond between the N-H group of the glycine residue and the carbonyl oxygen (C=O) of the tyrosine residue. In the case of this compound, the presence of the hydrochloride salt means the N-terminal amine group exists in its protonated form (NH3+). This positively charged group is a potent hydrogen bond donor and is expected to form strong intramolecular hydrogen bonds with available acceptor atoms within the molecule.

The primary hydrogen bond acceptors in this compound are the oxygen atoms of the peptide bond carbonyl group and the ethyl ester carbonyl group. Therefore, it is highly probable that one or more hydrogen atoms of the N-terminal NH3+ group will form hydrogen bonds with these carbonyl oxygens. Such an interaction would be analogous to the "book" conformation observed in Tyr-Gly studies. researchgate.net

Another critical interaction identified in studies of the uncapped Tyr-Gly dipeptide involves the hydroxyl group of the tyrosine side chain. researchgate.net In those studies, a hydrogen bond between the phenolic hydroxyl group (OH) of tyrosine and the C-terminal carboxylic acid's carbonyl oxygen (an 'OHO' type bond) was a defining characteristic of the most stable conformers. researchgate.net In this compound, the C-terminal carboxylic acid is replaced by an ethyl ester. While this eliminates the possibility of that specific 'OHO' interaction, the phenolic -OH group of the tyrosine side chain can still act as a hydrogen bond donor. It could potentially form a hydrogen bond with the carbonyl oxygen of the adjacent peptide bond or the ethyl ester.

Furthermore, non-covalent interactions involving the aromatic ring of tyrosine, such as π-stacking or CH-π interactions, can also contribute to the stability of certain conformations, although these are generally weaker than the primary hydrogen bonds. Computational studies on similar aromatic peptides have shown that dispersive interactions play a non-negligible role in determining the conformational landscape. researchgate.net

The ethyl ester group itself introduces additional conformational flexibility around the C-terminus. The orientation of this group will be influenced by steric factors and its potential to act as a hydrogen bond acceptor.

Based on the analysis of the related Tyr-Gly dipeptide, we can infer the probable key intramolecular hydrogen bonds that stabilize the structure of this compound. The parameters for these bonds, such as donor-acceptor distances and angles, would be expected to fall within typical ranges for such interactions. A hypothetical representation of these interactions is detailed in the table below. It is important to note that these are inferred parameters based on analogous systems, as direct experimental data for this compound is not available.

Interaction Type Donor Acceptor Description
N-H···O=C (Peptide)N-terminal NH3+Peptide Carbonyl OxygenStabilizes a folded, "book-like" conformation of the peptide backbone. This is expected to be a strong and defining interaction.
N-H···O=C (Ester)N-terminal NH3+Ester Carbonyl OxygenAn alternative or additional hydrogen bond that can further stabilize the folded structure of the dipeptide.
O-H···O=C (Peptide)Tyrosine Phenolic OHPeptide Carbonyl OxygenA potential hydrogen bond involving the tyrosine side chain, contributing to the overall conformational preference.
O-H···O=C (Ester)Tyrosine Phenolic OHEster Carbonyl OxygenAnother possible interaction for the tyrosine side chain, competing with the peptide carbonyl as an acceptor.

The interplay and competition between these different possible hydrogen bonds, along with other weaker non-covalent forces, result in a complex conformational energy landscape for this compound. The most populated conformations in a given environment would be those that achieve the most favorable balance of these stabilizing intramolecular interactions.

Analytical Methodologies for H Gly Tyr Oet Hcl Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating H-Gly-Tyr-OEt HCl from potential impurities, including starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. ruifuchemical.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of peptides and their derivatives. chemsrc.com

A typical RP-HPLC method for this compound would involve a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile. This setup allows for the effective separation of the polar dipeptide from less polar impurities. The presence of the tyrosine residue allows for sensitive detection using UV absorbance, typically at 280 nm. gbiosciences.com Purity levels exceeding 99.0% are often reported for commercial-grade this compound, as determined by HPLC. ruifuchemical.com

Furthermore, HPLC with a chiral stationary phase can be employed for the separation of diastereomeric or enantiomeric impurities that may arise during synthesis. researchgate.net This is critical as the biological activity of peptides is highly dependent on their stereochemistry.

ParameterTypical Condition
Column C18, Core-shell mixed-mode
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Detection UV at 280 nm
Expected Purity >99.0% ruifuchemical.com

Gas Chromatography (GC) for Residual Solvent and Volatile Byproduct Analysis

Gas Chromatography (GC), particularly with headspace injection (HS-GC), is the standard method for the analysis of residual solvents that may be present from the synthesis and purification processes. uspnf.comresearchgate.netrroij.com The International Council for Harmonisation (ICH) provides guidelines for acceptable limits of various solvents based on their toxicity. rroij.com

For a compound like this compound, solvents such as ethanol (B145695) (from the esterification step), toluene, or other organic solvents used during synthesis need to be quantified. google.com A headspace GC method coupled with a Flame Ionization Detector (FID) is typically employed. researchgate.netrroij.com The solid this compound sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system. This technique prevents the non-volatile peptide from contaminating the GC column. sgs.com The choice of column, such as a DB-624 or a G16 type, depends on the range of solvents to be analyzed. researchgate.netsgs.com

Solvent ClassExample SolventsTypical Limit (ICH Q3C)Analytical Technique
Class 2Toluene, AcetonitrileToluene: 890 ppm, Acetonitrile: 410 ppmHS-GC-FID bibliotekanauki.pl
Class 3Ethanol, Acetone, Ethyl Acetate5000 ppm (0.5%) uspnf.comrroij.comHS-GC-FID bibliotekanauki.pl

Quantitative Analysis Methods

Quantitative analysis methods are employed to determine the exact amount of this compound in a sample and to quantify specific components like the hydrochloride salt.

Titrimetric Analysis for Hydrochloride Content and Compound Assay

Titrimetric analysis is a classic and reliable method for determining the hydrochloride content of the compound. An acid-base titration can be performed where a standardized solution of a strong base, such as sodium hydroxide (B78521), is used to titrate a known weight of the this compound sample dissolved in a suitable solvent. stcloudstate.edu

The titration curve, plotting pH against the volume of titrant added, will show distinct equivalence points corresponding to the neutralization of the hydrochloride and the protonated amino group of the glycine (B1666218) residue. stcloudstate.eduacs.org The amount of base consumed to reach the first equivalence point is directly proportional to the amount of hydrochloride present. This method can also serve as an assay for the compound itself, provided there are no other acidic or basic impurities.

Spectrophotometric Assays (e.g., UV-Vis) for Concentration Determination

UV-Visible spectrophotometry offers a rapid and non-destructive method for determining the concentration of this compound in solution. This is possible due to the presence of the tyrosine residue, which contains a phenolic chromophore that absorbs UV light. nih.gov

The aromatic side chain of tyrosine exhibits a characteristic absorbance maximum at approximately 275-280 nm. gbiosciences.comthermofisher.com By measuring the absorbance of a solution at this wavelength and using the Beer-Lambert law, the concentration can be calculated if the molar absorptivity (extinction coefficient) of this compound is known. It is important to note that the absorbance can be influenced by factors such as pH and the local environment of the tyrosine residue. gbiosciences.comnih.gov For accurate quantification, a calibration curve using standards of known concentration is typically prepared. Second-derivative spectroscopy can also be used to resolve overlapping spectral features and enhance the specificity of the analysis. thermofisher.com

Analytical MethodPrincipleApplicationKey Finding
Titrimetric Analysis Acid-Base NeutralizationDetermination of hydrochloride content and compound assay. stcloudstate.eduProvides stoichiometric information about the salt form and overall purity.
UV-Vis Spectrophotometry UV Absorbance by TyrosineRapid concentration determination of solutions. gbiosciences.comAbsorbance maximum around 275-280 nm is characteristic of the tyrosine chromophore. thermofisher.com

Applications of H Gly Tyr Oet Hcl in Advanced Biochemical and Chemical Research

Precursor for the Synthesis of Novel Peptide Analogues and Derivatives

The structure of H-Gly-Tyr-OEt HCl is uniquely suited for its role as a precursor in the synthesis of more complex peptide structures. The presence of a free primary amine on the glycine (B1666218) residue allows for straightforward coupling reactions with other amino acids or peptide fragments at the N-terminus. Simultaneously, the ethyl ester protecting the C-terminal carboxyl group of tyrosine prevents unwanted side reactions at this site, directing the synthesis pathway. spbu.rupageplace.de

This strategic protection scheme enables chemists to selectively elongate the peptide chain from the N-terminus. For example, N-protected amino acids can be coupled to the glycine residue of this compound using standard peptide coupling reagents. acs.org Following the coupling step, the ethyl ester can be saponified (hydrolyzed under basic conditions) to reveal the free carboxyl group, which can then be used for further C-terminal extension or modification. This stepwise approach is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS). google.comekb.eg

Furthermore, the tyrosine residue itself offers a site for modification. The phenolic hydroxyl group on its side chain can be a target for specific chemical alterations, such as phosphorylation or sulfation, to create peptide analogues that mimic post-translationally modified proteins. This allows researchers to study the effects of such modifications on peptide structure and biological function. The use of this compound as a starting material simplifies the synthesis of these complex derivatives by providing a stable, readily available dipeptide core.

Model Compound for Enzyme Kinetics and Substrate Specificity Studies

This compound and its derivatives are frequently employed as model substrates to investigate the kinetics and specificity of proteolytic enzymes, particularly chymotrypsin (B1334515). acs.organnualreviews.org Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like tyrosine, phenylalanine, and tryptophan. The ester linkage in N-acyl-tyrosine ethyl esters, such as N-acetyl-L-tyrosine ethyl ester (ATEE), serves as an excellent mimic of the peptide bond for kinetic assays. nih.gov

The hydrolysis of the ester bond by chymotrypsin can be monitored easily, often through spectrophotometric methods. annualreviews.org For instance, the hydrolysis of ATEE results in the formation of ethanol (B145695) and N-acetyl-L-tyrosine. The rate of this reaction can be measured to determine key kinetic parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). researchgate.net These parameters provide quantitative insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Research has shown that the pH of the solution significantly affects the kinetic parameters of chymotrypsin-catalyzed hydrolysis of tyrosine ethyl ester derivatives. researchgate.net The ionization state of the α-amino group influences the binding of the substrate to the enzyme's active site. annualreviews.orgresearchgate.net Studies using such model compounds are crucial for understanding the mechanism of enzyme action, the role of specific amino acid residues in the active site, and how factors like pH and substrate structure influence enzymatic activity. annualreviews.org

Table 1: Enzyme Kinetic Parameters for Chymotrypsin Substrates This table presents illustrative data on kinetic parameters for chymotrypsin with related substrates. The values can vary based on experimental conditions like pH, temperature, and buffer composition.

Substrate Enzyme Kₘ (mM) kcat (s⁻¹) Source
N-acetyl-L-tryptophan ethyl ester α-Chymotrypsin ~0.06 - 0.1 ~27 - 47 annualreviews.org
L-tryptophan methyl ester α-Chymotrypsin ~1.19 (pH 7.9) ~40.9 (pH 7.9) researchgate.net
N-acetyl-L-tyrosinamide α-Chymotrypsin 27 (pH 7.92) 0.043 (pH 7.92) acs.org

Reference Standard in Chromatographic and Spectroscopic Analysis

In analytical chemistry, the purity and well-defined structure of this compound make it a useful reference standard. In chromatography, particularly High-Performance Liquid Chromatography (HPLC), a reference standard is a compound of known identity and purity used to help identify and quantify other components in a sample mixture. nih.gov this compound can be used to calibrate the retention time on a specific HPLC column under defined conditions (e.g., mobile phase composition, flow rate). researchgate.net

Similarly, in spectroscopic analysis, reference compounds are essential for instrument calibration and method validation. The tyrosine residue in this compound possesses a distinct chromophore (the phenol (B47542) side chain) that absorbs ultraviolet (UV) light, with an absorption maximum around 275-280 nm. caltech.eduresearchgate.net This characteristic absorption can be used as a reference point in UV-Vis spectroscopy. For instance, derivatives like N-acetyl-L-tyrosine ethyl ester have been used as calibrants in fluorescence spectroscopy to quantify tyrosine-containing peptides. nih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, the well-defined peaks of this compound in its ¹H or ¹³C NMR spectrum can serve as a reference for chemical shifts. researchgate.net

The use of a stable, pure dipeptide derivative like this compound as a standard ensures the accuracy and reproducibility of analytical measurements for more complex peptides and proteins containing the Gly-Tyr motif.

Table 2: Analytical Properties of Tyrosine Derivatives This table provides typical analytical data used for reference purposes. Exact values are dependent on the specific instrument and conditions.

Compound Analytical Technique Property Typical Value Source
L-Tyrosine UV-Vis Spectroscopy λmax (in 0.1 M HCl) 274.5 nm researchgate.net
N-acetyl-L-tyrosine ethyl ester UV-Vis Spectroscopy Molar Absorptivity (ε) at 275.5 nm ~1500 M⁻¹cm⁻¹ nih.gov
Glycyl-L-tyrosylglycine UV-Vis Spectroscopy Molar Absorptivity (ε) at 275.5 nm 1470 M⁻¹cm⁻¹ caltech.edu
This compound Chromatography Retention Time Varies with column and method researchgate.net

Building Block for the Construction of Oligopeptides and Polypeptides

This compound serves as a fundamental building block in the synthesis of longer peptide chains, known as oligopeptides and polypeptides. greyhoundchrom.com In peptide synthesis, building blocks are pre-formed units of two or more amino acids that are sequentially coupled to construct the target peptide. Using a dipeptide unit like this compound can be more efficient than adding single amino acids one by one, potentially improving yields and simplifying purification steps. ekb.eg

The strategy involves coupling the N-terminus of this compound with the C-terminus of another protected amino acid or peptide fragment. acs.org Once the desired chain length is achieved, the ethyl ester at the C-terminus can be removed, allowing for further elongation or final deprotection of the entire polypeptide. This approach is applicable in both traditional solution-phase synthesis and modern solid-phase peptide synthesis (SPPS), where the peptide is built on a solid resin support. spbu.rugoogle.com

Enzymatic peptide synthesis also utilizes derivatives of this compound. For example, a protected version like Z-Gly-Tyr-OEt (where 'Z' is a benzyloxycarbonyl protecting group) can be synthesized using enzymes like glycyl endopeptidase. researchgate.net This demonstrates the versatility of the Gly-Tyr-OEt structure as a building block in both chemical and biocatalytic synthesis routes, facilitating the construction of complex and biologically relevant peptides. researchgate.netsci-hub.se

Future Directions and Emerging Research Avenues for Glycine Tyrosine Ethyl Ester Hydrochloride

Development of Novel Green Synthetic Routes with Enhanced Sustainability Metrics

The chemical synthesis of peptides has traditionally relied on methods that generate significant waste and utilize hazardous reagents. The development of "green" synthetic routes for H-Gly-Tyr-OEt HCl is a critical area of future research, aiming to improve the environmental footprint of its production.

Modern peptide synthesis often employs solid-phase techniques, which have been optimized over many years but typically use solvents like N,N-dimethylformamide (DMF). rsc.org Future efforts are focused on replacing such solvents with more environmentally benign alternatives, such as esters. rsc.org Research into solvent-free reaction conditions, for instance using mechanochemistry or ball-milling, presents a promising avenue for dramatically reducing solvent waste. unibo.it One study demonstrated a solvent-free peptide bond formation protocol using nanocrystalline hydroxyapatite (B223615) as a reusable, biocompatible inorganic base. unibo.it

Enzymatic synthesis also represents a powerful green alternative. nih.gov The use of proteases in controlled, synthetic applications can lead to high yields and stereospecificity under mild conditions, often in aqueous environments. nih.gov The table below summarizes some green chemistry approaches applicable to dipeptide synthesis.

Green Chemistry ApproachKey FeaturesPotential Advantages for this compound Synthesis
Solvent Replacement Substituting hazardous solvents like DMF with greener alternatives (e.g., esters, water). rsc.orgReduced environmental impact and improved worker safety.
Solvent-Free Synthesis Utilizing techniques like mechanochemistry (ball-milling) to conduct reactions without a solvent. unibo.itElimination of solvent waste and potential for simplified workup.
Use of Unprotected Amino Acids Developing coupling methods that do not require Nα-protecting groups. chemrxiv.orgIncreased atom economy, fewer reaction steps, and reduced waste.
Biocatalysis Employing enzymes (e.g., proteases) to catalyze peptide bond formation. nih.govnih.govHigh selectivity, mild reaction conditions, and use of aqueous media.

Advanced Spectroscopic and Computational Investigations into Dynamic Structural Properties

Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its interactions and designing new applications. Advanced spectroscopic techniques and computational modeling are powerful tools for these investigations.

Computational studies, such as those using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to explore the potential energy surface of dipeptides and identify their most stable conformers. researchgate.net For the related Tyr-Gly dipeptide, computational analyses have revealed that the most stable structures often feature a folded "book" arrangement of the peptide backbone. researchgate.net These studies also highlight that different computational methods can yield slightly different results, emphasizing the need for careful selection of theoretical approaches. researchgate.net

Spectroscopic methods provide experimental data to validate and refine computational models. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the conformation of peptides in solution. mdpi.com Mass spectrometry is another essential tool for characterizing peptides and can be used to confirm the successful synthesis and purity of this compound. rsc.org The integration of various spectroscopic techniques can provide a comprehensive picture of the dipeptide's structure. scribd.com

Future research in this area could involve using more advanced techniques, such as two-dimensional NMR (2D-NMR) and ion mobility-mass spectrometry, to gain deeper insights into the dynamic behavior of this compound in different environments. These studies could explore how factors like solvent, pH, and temperature influence its conformational landscape.

Investigation MethodTypeInformation Gained
Density Functional Theory (DFT) ComputationalElectronic structure and optimized geometry of conformers. researchgate.netbiorxiv.org
Møller-Plesset (MP2) Theory ComputationalMore accurate energy calculations and geometries for stable conformers. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopicConformation in solution, intramolecular interactions. mdpi.com
Mass Spectrometry (MS) SpectroscopicMolecular weight confirmation, purity analysis, and fragmentation patterns. rsc.org

Integration of this compound into Combinatorial Library Synthesis for Research Probes

Combinatorial chemistry is a powerful strategy for generating large collections of related compounds, known as libraries, which can then be screened for biological activity or other desired properties. uzh.ch this compound, as a simple dipeptide, can serve as a valuable building block for the synthesis of peptide-based combinatorial libraries. These libraries can be used to develop research probes for studying biological systems.

For example, dipeptides can be incorporated into larger peptide sequences to create substrates for enzymes like proteases. biorxiv.org By systematically varying the amino acids in a peptide library, researchers can identify the optimal sequence recognized by a particular enzyme. nih.gov This information is valuable for designing specific inhibitors or activity-based probes. The synthesis of such libraries is often performed using solid-phase peptide synthesis (SPPS), where peptides are built step-by-step on a resin support. rsc.orgnih.gov

Future work could involve using this compound as a scaffold to which a variety of chemical groups are attached, creating a library of dipeptide derivatives. These derivatives could then be screened for binding to specific protein targets, such as enzymes or receptors. This approach has been used to develop novel antimicrobial agents by creating conjugates of dipeptides with other molecules. rsc.orgrsc.org The development of self-immolating probes, where a reporter molecule is released upon enzymatic cleavage of a peptide, is another exciting application. biorxiv.org this compound could be incorporated into such probes to study the activity of proteases that recognize glycine (B1666218) or tyrosine residues.

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for peptide studies?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
  • Experimental Section : Detail synthesis, purification, and characterization in subsections.
  • Supporting Information : Include HPLC chromatograms, NMR spectra, and crystallographic data (if available).
  • References : Cite primary literature for known compounds and methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.